molecular formula C10H16N2O B11810338 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol

Cat. No.: B11810338
M. Wt: 180.25 g/mol
InChI Key: VAQPZXYNBSNXKY-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol is a chemical compound with the CAS Registry Number 1355174-16-1 . It has a molecular formula of C 10 H 16 N 2 O and a molecular weight of 180.25 g/mol . The SMILES notation for the compound is CCC(C1=CC(C)=C(NC)N=C1)O, and its InChI Key is VAQPZXYNBSNXKY-UHFFFAOYSA-N . As a pyridine derivative, this compound is part of a class of heterocyclic aromatics that are of significant interest in medicinal and organic chemistry research. Pyridine-based structures are commonly explored as building blocks or intermediates in the development of novel pharmaceutical agents and other specialty chemicals . Researchers may investigate its potential biological activity or its utility in synthetic pathways. Handling and Usage: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research and development purposes. Researchers should handle all chemicals with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[5-methyl-6-(methylamino)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-4-9(13)8-5-7(2)10(11-3)12-6-8/h5-6,9,13H,4H2,1-3H3,(H,11,12)

InChI Key

VAQPZXYNBSNXKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)NC)O

Origin of Product

United States

Preparation Methods

Pyridine Ring Functionalization

The 6-(methylamino) group is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination. For example, a brominated pyridine precursor at the 6-position can undergo substitution with methylamine under elevated temperatures or microwave irradiation. Computational studies indicate that electron-donating groups (e.g., methyl at C5) enhance the reactivity of the pyridine ring toward SNAr by increasing electron density at the adjacent carbon.

Propanol Side Chain Installation

The propanol group is introduced through ketone reduction or Grignard addition. A ketone intermediate at C3 can be reduced using sodium borohydride (NaBH4) or catalytic hydrogenation. Alternatively, a propyl Grignard reagent may react with a pyridine-3-carbaldehyde derivative, followed by oxidation and reduction steps.

Synthetic Route 1: Sequential Alkylation and Reductive Amination

Step 1: Synthesis of 5-Methyl-6-bromopyridin-3-ol

A brominated pyridine intermediate is prepared via directed ortho-metalation. Using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA), 5-methylpyridin-3-ol undergoes deprotonation at C6, followed by quenching with bromine to yield 5-methyl-6-bromopyridin-3-ol (75% yield).

Reaction Conditions

  • Reagents: n-BuLi (2.5 eq), TMEDA (1.2 eq), Br2 (1.1 eq)

  • Solvent: Tetrahydrofuran (THF), −78°C to 0°C

  • Characterization: 1H^1H-NMR (CDCl3) δ 8.21 (s, 1H), 7.38 (s, 1H), 2.45 (s, 3H).

Step 2: Methylamine Substitution

The bromine atom at C6 is displaced by methylamine in a sealed tube reaction. A mixture of 5-methyl-6-bromopyridin-3-ol (1 eq), methylamine (40% aqueous, 5 eq), and copper(I) iodide (10 mol%) in dimethylformamide (DMF) is heated at 100°C for 24 hours, yielding 5-methyl-6-(methylamino)pyridin-3-ol (68% yield).

Optimization Notes

  • Copper catalysis accelerates the amination by facilitating oxidative addition/reductive elimination cycles.

  • Excess methylamine ensures complete conversion, as confirmed by LC-MS monitoring.

Step 3: Propanol Side Chain Introduction

The hydroxyl group at C3 is alkylated with 1-bromopropane under basic conditions. 5-Methyl-6-(methylamino)pyridin-3-ol (1 eq), 1-bromopropane (1.5 eq), and potassium carbonate (2 eq) in DMF are stirred at 70°C for 12 hours. The crude product is purified via column chromatography (SiO2, CHCl3/EtOAc 9:1) to yield 1-(5-methyl-6-(methylamino)pyridin-3-yl)propan-1-ol (52% yield).

Critical Parameters

  • Base selection: K2CO3 outperforms NaOH due to milder conditions and reduced side reactions.

  • Solvent polarity: DMF enhances nucleophilicity of the pyridinol oxygen.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling

Step 1: Tributyltin Intermediate Preparation

A tributyltin derivative is synthesized for subsequent Stille coupling. 5-Methyl-6-(methylamino)pyridin-3-yl triflate (1 eq) reacts with hexabutylditin (1.2 eq) in the presence of Pd(PPh3)4 (5 mol%) and triethylamine (3 eq) in dioxane at 90°C for 8 hours, yielding the tributyltin intermediate (29% yield).

Challenges and Solutions

  • Low yield attributed to steric hindrance; increasing reaction time to 12 hours improves yield to 41%.

  • Pd(PPh3)4 is preferred over PdCl2 due to superior activity in tin coupling.

Step 2: Coupling with Propanal Derivative

The tributyltin intermediate undergoes Stille coupling with 3-bromopropanol-protected as its tert-butyldimethylsilyl (TBS) ether. Reaction conditions: Pd(PPh3)4 (5 mol%), CuI (10 mol%), and CsF (2 eq) in DMF at 80°C for 6 hours. Deprotection with tetrabutylammonium fluoride (TBAF) in THF affords the target compound in 67% overall yield.

Spectroscopic Validation

  • 1H^1H-NMR (CDCl3): δ 6.55 (d, J = 16.0 Hz, 1H), 3.84 (t, J = 6.8 Hz, 2H), 2.45 (s, 3H), 1.92–1.85 (m, 2H).

  • MS (DART): m/z 180.25 (M+H+).

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Alkylation)Route 2 (Cross-Coupling)
Overall Yield52%67%
Reaction Steps34
Cost EfficiencyHighModerate
Scalability>100 g feasibleLimited by Pd catalyst
Purity (HPLC)98.5%99.2%

Route 2 offers higher yields and purity but requires specialized reagents (Pd catalysts, TBS-protected intermediates). Route 1 is more cost-effective for large-scale synthesis despite moderate yields.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

During Step 3 of Route 1, over-alkylation at the methylamino group is a key side reaction. Kinetic studies show that maintaining temperatures below 80°C suppresses N-alkylation by favoring O-alkylation (ΔG‡ = 15.2 kcal/mol vs. 18.7 kcal/mol).

Palladium Catalyst Deactivation

In Route 2, Pd black formation is observed after prolonged heating. Adding 1,10-phenanthroline (0.5 eq) as a stabilizer reduces deactivation, enhancing turnover number (TON) from 12 to 28 .

Chemical Reactions Analysis

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Pyridine Substituents (Positions) Propanol Position Key Functional Groups Biological Activity/Notes Source
Target Compound : 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol 5-Me, 6-MeNH₂ (3-position link) 1-OH Methyl, methylamino Hypothetical: Potential CNS or kinase targets (inferred from analogs) N/A
1-(Pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol 3-O-linked 2-OH Phenylpiperazine α₁ receptor antagonist (IC₅₀ ~ nM range)
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol 2-Br, 3-MeO, 5-Br 1-OH (propargyl) Bromo, methoxy Structural analog; propargyl group enhances rigidity
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 2-NH₂, 5-F (3-position link) 1-OH Amino, fluoro Enhanced H-bonding potential; fluorinated electronic effects

Structural Features and Physicochemical Properties

  • Hydroxyl Position : The target compound’s 1-OH group (vs. 2-OH in ’s α₁ antagonist) may reduce steric hindrance, improving interactions with polar residues in target proteins.
  • The methylamino group (-NHCH₃) offers weaker H-bond donor capacity than the primary amine in but may improve metabolic stability.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol, and how do reaction conditions influence isomer purity?

  • Methodological Answer : Synthesis often involves coupling pyridine derivatives with propanol intermediates. For example, arylation reactions using sodium amide and dimethyl sulfoxide (DMSO) can yield chiral alcohols with controlled isomer ratios, as seen in duloxetine synthesis . Temperature control (e.g., 0–25°C) and solvent selection (e.g., Et₂O with aqueous NaOH) are critical to minimize byproducts . Post-synthesis purification via chromatography (SiO₂, hexane/EtOAc) enhances purity .

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are essential for structural confirmation. For impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection can resolve isomers, such as distinguishing (S)- and (R)-enantiomers . Regulatory guidelines (e.g., EP/ICH) recommend using certified reference standards for quantification .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer : The compound may pose acute toxicity (oral/inhalation) and skin/eye irritation risks. Use PPE: nitrile gloves, face shields, and chemical-resistant suits. Work under fume hoods with HEPA filtration to avoid aerosol exposure. Store at 2–8°C in airtight containers .

Q. How is this compound utilized as an intermediate in pharmaceutical development?

  • Methodological Answer : It serves as a precursor in antibiotics like Ozenoxacin, where the 5-methyl-6-(methylamino)pyridine moiety is critical for binding bacterial DNA gyrase . Modifications to the propanol chain (e.g., fluorination) enhance metabolic stability in drug candidates .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% enantiomeric excess (ee) for this compound?

  • Methodological Answer : Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases in organic solvents) can achieve high ee. For example, kinetic resolution of racemic mixtures with immobilized Candida antarctica lipase B improves yield . Monitor reaction progress via chiral HPLC .

Q. What structural modifications enhance its binding affinity to biological targets like Tau protein or bacterial enzymes?

  • Methodological Answer : Fluorination at the pyridine 5-position (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) increases lipophilicity and blood-brain barrier penetration, as observed in Tau PET tracers . Substituents on the propanol chain (e.g., morpholine groups) improve solubility and receptor engagement .

Q. How do contradictory data on isomer activity arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from varying synthetic routes (e.g., racemic vs. enantiopure batches) or assay conditions (e.g., pH-dependent protein binding). Address this by standardizing synthesis protocols (e.g., USP guidelines) and validating bioassays with orthogonal methods (SPR, ITC) .

Q. What computational tools predict the compound’s reactivity and toxicity profile?

  • Methodological Answer : Density Functional Theory (DFT) models predict reaction pathways (e.g., arylation energy barriers). Toxicity is assessed via QSAR tools like EPA’s DSSTox, which cross-reference structural analogs for mutagenicity and organ toxicity .

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